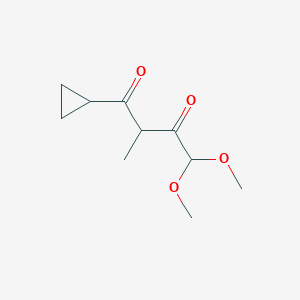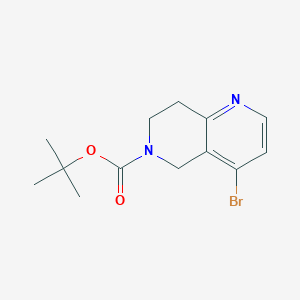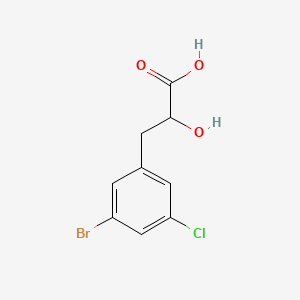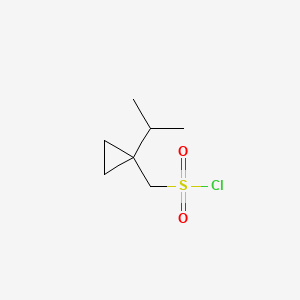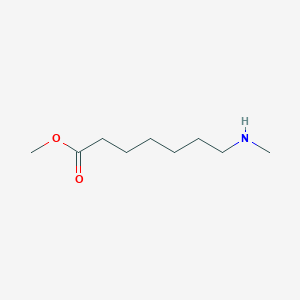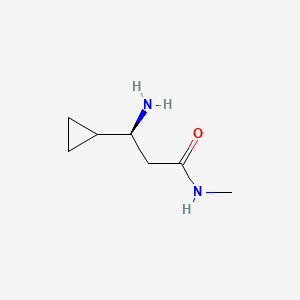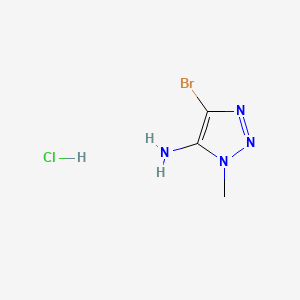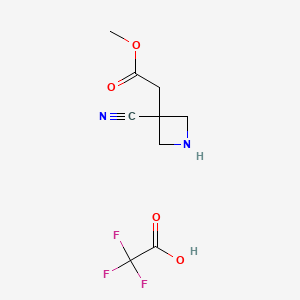
Methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid is a chemical compound used in scientific research. It exhibits diverse applications, from drug synthesis to organic chemistry investigations, making it a valuable tool for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-cyanoazetidin-3-yl)acetate typically involves the reaction of 3-cyanoazetidine with methyl acetate under specific conditions. The reaction is often catalyzed by trifluoroacetic acid, which acts as a strong acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-cyanoazetidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used, resulting in different functionalized derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(3-cyanoazetidin-3-yl)acetate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for potential therapeutic applications, including drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-cyanoazetidin-3-yl)acetate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The trifluoroacetic acid component can enhance the compound’s solubility and stability, facilitating its use in various reactions .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(azetidin-3-yl)acetate: Similar structure but lacks the cyano group.
Methyl 2-(3-cyanoazetidin-3-yl)propanoate: Similar structure with a propanoate group instead of an acetate group.
Uniqueness
Methyl 2-(3-cyanoazetidin-3-yl)acetate is unique due to the presence of both the cyano group and the trifluoroacetic acid component. These functional groups confer distinct chemical properties, making the compound versatile for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H11F3N2O4 |
|---|---|
Peso molecular |
268.19 g/mol |
Nombre IUPAC |
methyl 2-(3-cyanoazetidin-3-yl)acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N2O2.C2HF3O2/c1-11-6(10)2-7(3-8)4-9-5-7;3-2(4,5)1(6)7/h9H,2,4-5H2,1H3;(H,6,7) |
Clave InChI |
RJEFPTANVMBJHU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1(CNC1)C#N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


